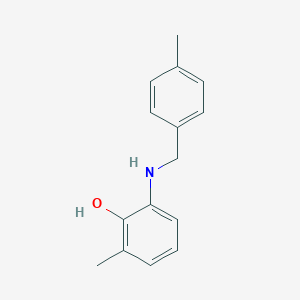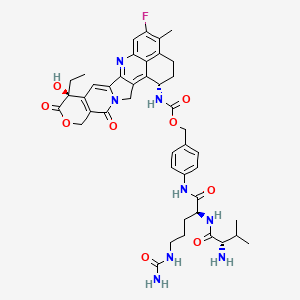
Val-Cit-PAB-Exatecan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Val-Cit-PAB-Exatecan is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of a valine-citrulline dipeptide linker, a para-aminobenzylcarbamate (PABC) spacer, and an exatecan payload. The compound is designed to be cleaved by the enzyme cathepsin B, which is found in lysosomes . This cleavage releases the exatecan payload, which is a potent topoisomerase I inhibitor used in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-Exatecan involves several steps:
Formation of the Val-Cit Dipeptide Linker: The valine-citrulline dipeptide is synthesized using standard peptide coupling reactions. The reaction typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Attachment of the PABC Spacer: The PABC spacer is attached to the valine-citrulline dipeptide through a carbamate linkage. This step often involves the use of isocyanate derivatives.
Conjugation with Exatecan: The final step involves the conjugation of the PABC-valine-citrulline intermediate with exatecan. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Val-Cit-PAB-Exatecan undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The valine-citrulline linker is specifically cleaved by the enzyme cathepsin B, releasing the exatecan payload.
Common Reagents and Conditions
Cathepsin B: Used for enzymatic cleavage of the valine-citrulline linker.
Acidic Conditions: Used for hydrolysis of the carbamate linkage in the PABC spacer.
Major Products
Applications De Recherche Scientifique
Val-Cit-PAB-Exatecan has several scientific research applications:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy.
Drug Delivery Systems: Studied for its potential in improving the delivery and efficacy of chemotherapeutic agents.
Biological Research: Used in studies to understand the mechanisms of drug release and action in targeted therapies.
Mécanisme D'action
Val-Cit-PAB-Exatecan exerts its effects through the following mechanism:
Targeted Delivery: The ADC containing this compound binds to specific antigens on the surface of cancer cells.
Internalization and Cleavage: The ADC is internalized into the cancer cell, where cathepsin B cleaves the valine-citrulline linker, releasing the exatecan payload.
Inhibition of Topoisomerase I: Exatecan inhibits topoisomerase I, leading to DNA damage and apoptosis of the cancer cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azide-PEG4-Val-Cit-PABC-Exatecan: Similar to Val-Cit-PAB-Exatecan but includes a polyethylene glycol (PEG) spacer for increased solubility.
MC-Val-Cit-PAB-Exatecan: Another variant with similar structure and function.
DBCO-PEG2-Val-Cit-PAB-Exatecan: Contains a dibenzocyclooctyne (DBCO) group for click chemistry applications.
Uniqueness
This compound is unique due to its specific cleavage by cathepsin B, which ensures targeted release of the exatecan payload within cancer cells. This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy of the compound .
Propriétés
Formule moléculaire |
C43H49FN8O9 |
|---|---|
Poids moléculaire |
840.9 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C43H49FN8O9/c1-5-43(59)27-15-32-36-25(17-52(32)39(55)26(27)19-60-40(43)56)34-29(13-12-24-21(4)28(44)16-31(49-36)33(24)34)51-42(58)61-18-22-8-10-23(11-9-22)48-37(53)30(7-6-14-47-41(46)57)50-38(54)35(45)20(2)3/h8-11,15-16,20,29-30,35,59H,5-7,12-14,17-19,45H2,1-4H3,(H,48,53)(H,50,54)(H,51,58)(H3,46,47,57)/t29-,30-,35-,43-/m0/s1 |
Clé InChI |
JRIHOFFBVWRHMO-NMNMEXSISA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


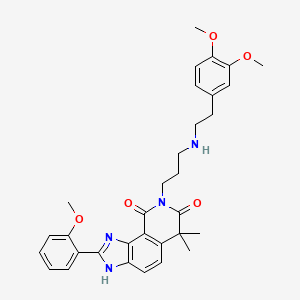


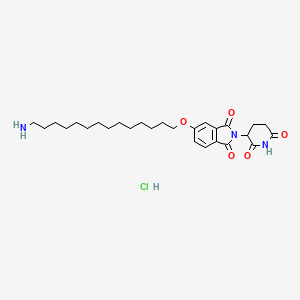


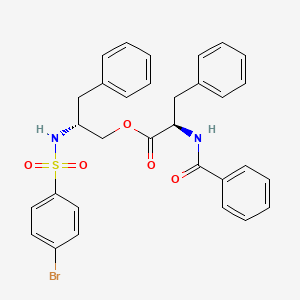

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)


![(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide](/img/structure/B12388341.png)

